molecular formula C10H21N3O2 B1421397 N-propyl-2-(propylamino)butanediamide CAS No. 1251924-14-7

N-propyl-2-(propylamino)butanediamide

Cat. No. B1421397
M. Wt: 215.29 g/mol
InChI Key: SBPJIKLDAXIVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the NPB molecule . The molecular formula of NPB is C10H21N3O2.

Scientific Research Applications

  • Phytochemical Applications

    • N-propyl-2-(propylamino)butanediamide, in the context of phytochemical research, has been found in natural sources like Salvadora persica. This compound, among others isolated, showed significant inhibitory effects on human collagen-induced platelet aggregation and displayed moderate antibacterial activity against Escherichia coli (Khalil, 2006).
  • Chemical Synthesis and Catalysis

    • In the field of chemical synthesis, this compound has been utilized in the formation of iron(III) amine-bis(phenolate) complexes. These complexes, in turn, have been employed as catalysts for C-C cross-coupling reactions, offering good to excellent yields and highlighting the compound's role in facilitating complex chemical processes (Qian, Dawe, & Kozak, 2011).
  • Biological and Pharmaceutical Research

    • N-propyl-2-(propylamino)butanediamide's structural analogs have been synthesized and evaluated for antifungal activities. Such studies have demonstrated the potential of these compounds in the development of new antifungal drug candidates (Shiekh et al., 2014).
  • Material Science and Engineering

    • The compound's derivatives have been explored in the synthesis of novel polymeric materials. For instance, composite NF membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (a related compound) have been developed, demonstrating applications in desalination and water treatment technologies (Padaki et al., 2013).
  • Environmental Chemistry

    • In environmental chemistry, derivatives of N-propyl-2-(propylamino)butanediamide have been used in studies focusing on the speciation of organotin and organolead compounds in water samples. This highlights its utility in environmental monitoring and pollution control (Schubert, Rosenberg, & Grasserbauer, 2000).
  • Biotechnology and Fermentation

    • In the domain of biotechnology, particularly in fermentation processes, the compound's derivatives have been investigated for their role in the recovery and purification of diols like 1,3-propanediol and 2,3-butanediol, which are significant in various industrial applications (Xiu & Zeng, 2008).

properties

IUPAC Name

N'-propyl-2-(propylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-3-5-12-8(10(11)15)7-9(14)13-6-4-2/h8,12H,3-7H2,1-2H3,(H2,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPJIKLDAXIVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC(=O)NCCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271385
Record name Butanediamide, N4-propyl-2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(propylamino)butanediamide

CAS RN

1251924-14-7
Record name Butanediamide, N4-propyl-2-(propylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanediamide, N4-propyl-2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-propyl-2-(propylamino)butanediamide
Reactant of Route 2
N-propyl-2-(propylamino)butanediamide
Reactant of Route 3
N-propyl-2-(propylamino)butanediamide
Reactant of Route 4
N-propyl-2-(propylamino)butanediamide
Reactant of Route 5
N-propyl-2-(propylamino)butanediamide
Reactant of Route 6
Reactant of Route 6
N-propyl-2-(propylamino)butanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.